

GSK2556286: A Novel Approach to Combatting Drug-Resistant Tuberculosis

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Compound of Interest

Compound Name: GSK2556286

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An In-depth Technical Guide for Researchers and Drug Development Professionals

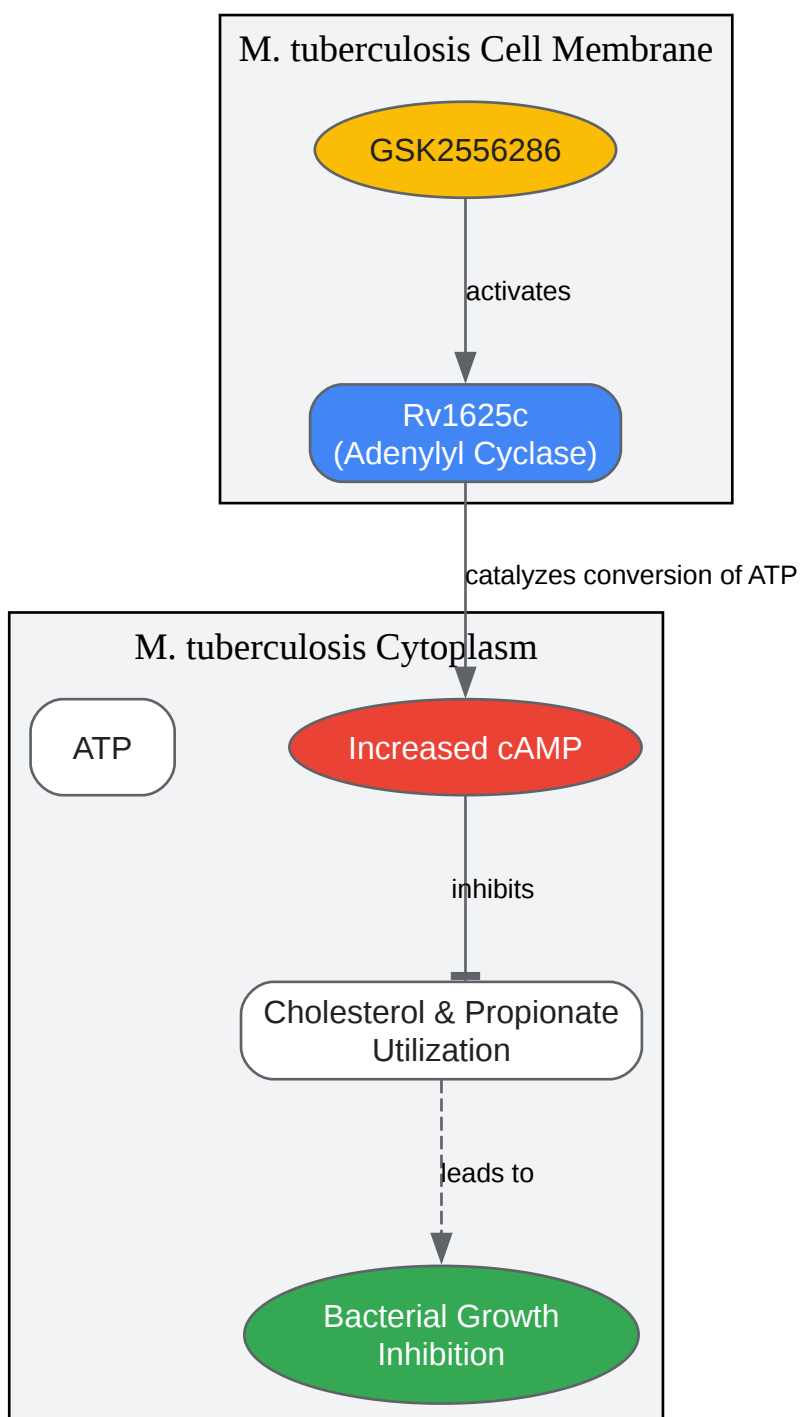
Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) poses a significant threat to global tuberculosis (TB) control efforts. **GSK2556286** is a novel, orally active small molecule that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb.[1][2][3][4][5] This technical guide provides a comprehensive overview of **GSK2556286**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of anti-tubercular drug discovery.

Mechanism of Action

GSK2556286 exhibits a novel mechanism of action centered on the disruption of cholesterol metabolism in *M. tuberculosis*, a process crucial for the pathogen's survival within the host macrophage.[4][6] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][8][9] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[8][10] This surge in cAMP signaling is believed to negatively regulate the utilization of cholesterol and propionate, thereby inhibiting the growth of Mtb, particularly within the cholesterol-rich environment of the macrophage.[1][4] Importantly, resistance to **GSK2556286** has been associated with mutations

in the rv1625c gene.[7][8] Furthermore, **GSK2556286** does not exhibit cross-resistance with existing anti-tubercular drugs, highlighting its potential as a valuable component of new combination therapies.[1][2][5]



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Figure 1: Proposed mechanism of action of **GSK2556286**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK2556286**, demonstrating its potency and efficacy.

Table 1: In Vitro Activity of **GSK2556286**

Parameter	M. tuberculosis Strain	Culture Condition	Value	Reference
IC50	H37Rv	Intramacrophage (THP-1 cells)	0.07 μ M	[1][2][3][5][10]
IC50	H37Rv	Axenic culture with cholesterol	2.12 μ M	[10]
IC50	H37Rv	Axenic culture with glucose	>125 μ M	[10]
IC50	Erdman	Axenic culture with cholesterol	0.71 μ M	[10]
IC50	Erdman	Axenic culture with glucose	>50 μ M	[10]
MIC90	Panel of 45 clinical isolates (DS, MDR, XDR)	With cholesterol	Not specified, but consistent activity observed	[4]

Table 2: In Vivo Efficacy of **GSK2556286** in Mouse Models of Tuberculosis

Mouse Model	Dosing Regimen	Outcome	Reference
BALB/c (chronic infection)	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect, maximal at ~10 mg/kg	[10]
C3HeB/FeJ (chronic infection)	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect	[10]
BALB/c (subacute infection)	50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid	Increased efficacy compared to BPa alone	[6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

1. In Vitro Intramacrophage Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of **GSK2556286** against *M. tuberculosis* residing within macrophages.

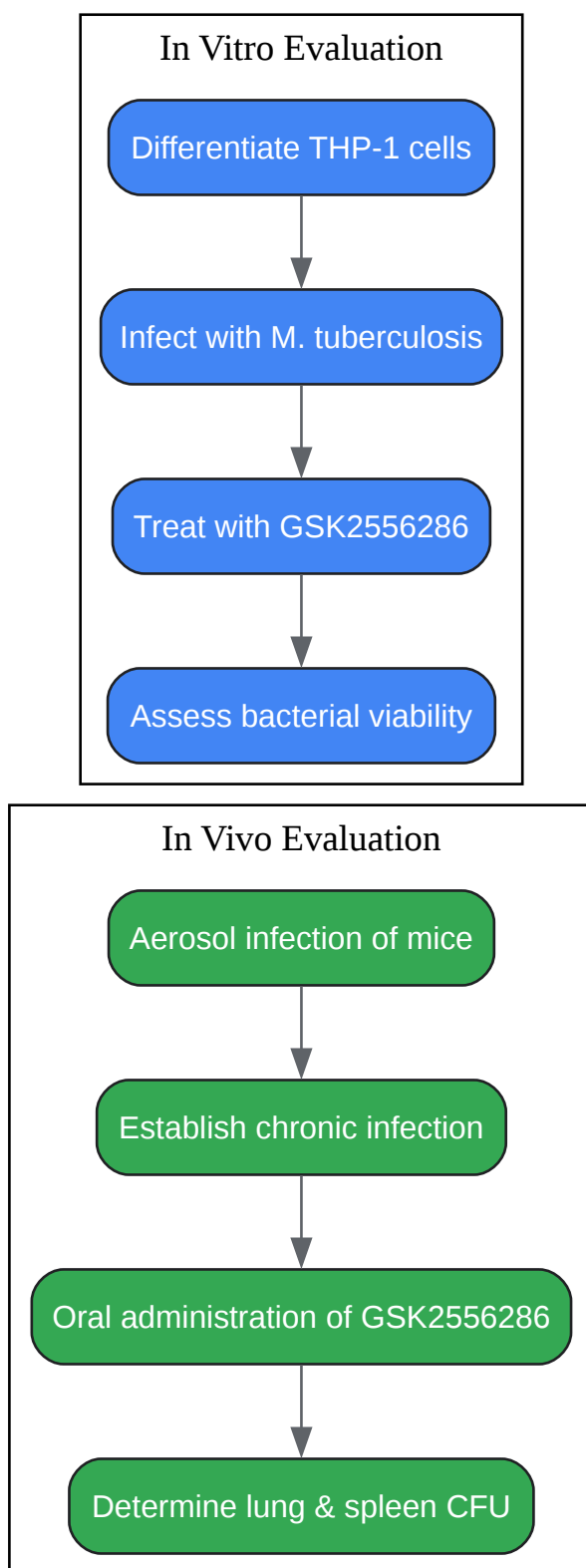
- Cell Line: THP-1 human monocytic cell line.
- Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Infection: Infect the differentiated THP-1 cells with *M. tuberculosis* (e.g., H37Rv) at a specified multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
- Compound Addition: After removing extracellular bacteria, add serial dilutions of **GSK2556286** to the infected cell cultures.
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 humidified incubator.
- Viability Assessment: Determine bacterial viability using a reporter strain (e.g., expressing luciferase or GFP) or by lysing the macrophages and plating for colony-forming units (CFU).

- Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This protocol describes the evaluation of the bactericidal activity of **GSK2556286** in a chronic infection mouse model.

- Animal Model: BALB/c or C3HeB/FeJ mice.
- Infection: Infect mice via aerosol route with a low dose of *M. tuberculosis* (e.g., H37Rv) to establish a chronic infection, typically waiting 4-6 weeks post-infection before starting treatment.
- Drug Formulation and Administration: Formulate **GSK2556286** for oral gavage. Administer the compound daily or five days a week for a specified duration (e.g., 4 weeks).
- Outcome Measurement: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).
- Data Analysis: Compare the CFU counts in the treated groups to the untreated control group to determine the reduction in bacterial load.



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Figure 2: General experimental workflow for evaluating **GSK2556286**.

Clinical Development

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of **GSK2556286** in healthy adult participants.[5][11] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[11] The trial also included an investigation into the effect of food on the pharmacokinetics of the compound.[11] However, the study was terminated based on pre-defined stopping criteria.[11][12]

Conclusion and Future Directions

GSK2556286 represents a promising novel anti-tubercular agent with a distinct mechanism of action that is effective against drug-resistant strains of *M. tuberculosis*. Its ability to target cholesterol metabolism, a key pathway for intracellular survival of the pathogen, makes it a valuable candidate for further investigation. While the initial Phase 1 clinical trial was halted, the preclinical data strongly support the continued exploration of compounds targeting the Rv1625c adenylyl cyclase and the associated cAMP signaling pathway. Further research should focus on understanding the precise reasons for the clinical trial termination, optimizing the pharmacological properties of this class of compounds, and exploring their potential in novel combination regimens to shorten and improve the treatment of drug-resistant tuberculosis. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts.

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